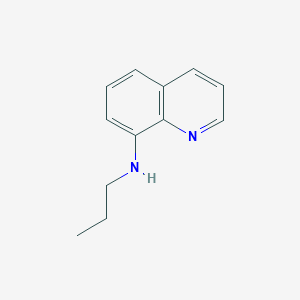
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole, also known as TBEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBEI is a sulfonamide-based compound that contains an imidazole ring, which makes it a potential candidate for various biological applications.
Mécanisme D'action
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is not fully understood. However, it is believed that 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole induces apoptosis in cancer cells by activating the caspase pathway. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been found to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been found to inhibit the growth of tumors in animal models. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is its high solubility in various solvents, which makes it easy to use in lab experiments. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is its instability under acidic conditions, which can lead to the degradation of the compound. Therefore, it is important to handle 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole with care and avoid exposure to acidic conditions.
Orientations Futures
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has shown promising results in various scientific research applications. However, there is still a need for further studies to fully understand its mechanism of action and potential use in other fields. Some of the future directions for 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole include its use in drug delivery systems, its potential use in the treatment of neurodegenerative diseases, and its use as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is a promising compound for scientific research due to its unique properties. It has shown to have potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and photodynamic therapy. Further studies are needed to fully understand its mechanism of action and potential use in other fields. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has advantages such as high solubility and low toxicity, but also limitations such as instability under acidic conditions. Overall, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is a valuable compound for scientific research and has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole can be synthesized by reacting 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-chloroethylimidazole with sodium ethoxide in ethanol. The reaction yields 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole as a white solid with a melting point of 140-142°C. The purity of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been extensively studied for its potential use in various scientific research applications. It has been found to have promising anticancer activity by inducing apoptosis in cancer cells. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment method.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-16-18-10-11-19(16)23(20,21)13-8-9-15(22-7-2)14(12-13)17(3,4)5/h8-12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYEUTYYNAPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OCC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
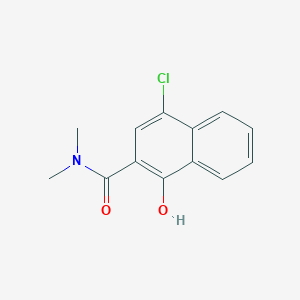
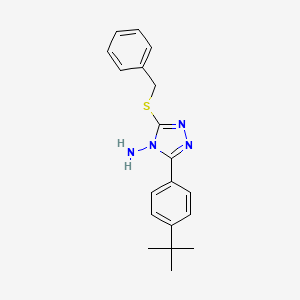
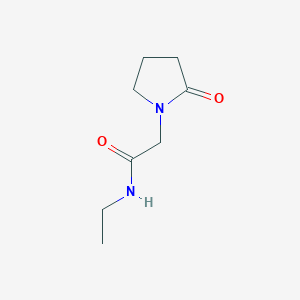
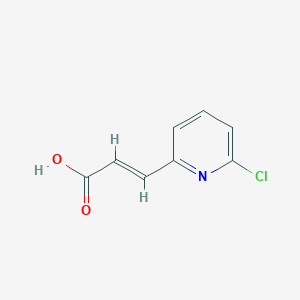
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


